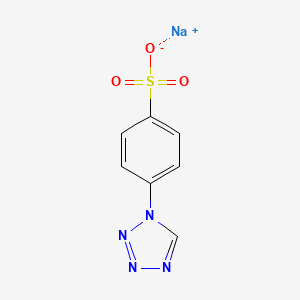

sodium 4-(1H-tetrazol-1-yl)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

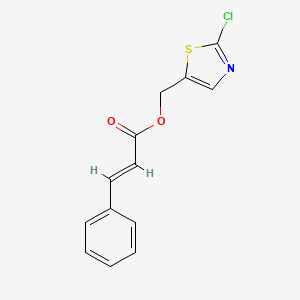

Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate (CAS# 205383-46-6) is a research chemical . It has a molecular weight of 248.20 and a molecular formula of C7H5N4NaO3S . The IUPAC name for this compound is sodium;4-(tetrazol-1-yl)benzenesulfonate .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as sodium 4-(1H-tetrazol-1-yl)benzenesulfonate, can be achieved through various approaches. One common method involves the reaction of sodium azide and triethyl orthoformate with corresponding amines . Another approach involves the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost, all of which contribute to good to excellent yields .Molecular Structure Analysis

The molecular structure of sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is represented by the canonical SMILES string: C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)[O-].[Na+] . This compound has a complexity of 312 and a covalently-bonded unit count of 2 .Chemical Reactions Analysis

Tetrazoles, including sodium 4-(1H-tetrazol-1-yl)benzenesulfonate, exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .Physical And Chemical Properties Analysis

Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate has a molecular weight of 248.20 . It has a heavy atom count of 16, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . The compound is canonicalized .Mechanism of Action

While the specific mechanism of action for sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is not mentioned in the search results, tetrazoles in general are known to have various biological applications. For instance, they act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Future Directions

properties

IUPAC Name |

sodium;4-(tetrazol-1-yl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3S.Na/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11;/h1-5H,(H,12,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOXJDRKDLHQOZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N4NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 4-(1H-tetrazol-1-yl)benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B2574467.png)

![N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574468.png)

![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2574472.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)

![N-1,3-benzothiazol-2-yl-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2574482.png)

![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)